![molecular formula C5H8ClNOS B13505862 (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride](/img/structure/B13505862.png)
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride
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Overview
Description
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethan-1-ol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The ethan-1-ol group can then be introduced through a series of reactions involving reduction and substitution steps. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
Major products formed from these reactions include thiazole derivatives with various functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as thiazole-4-carboxylic acid and 2-aminothiazole. These compounds share the thiazole ring structure but differ in their functional groups and overall properties.
Uniqueness
What sets (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride apart is its specific configuration and the presence of the ethan-1-ol group, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on various research findings.
- Chemical Name : this compound
- CAS Number : 1568062-60-1
- Molecular Formula : C5H7NOS
- Molecular Weight : 129.18 g/mol
Antimicrobial Properties
Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of bacterial and fungal pathogens.
Pathogen Type | Activity Observed | Reference |
---|---|---|
Gram-positive Bacteria | Inhibition of growth | |
Gram-negative Bacteria | Moderate activity | |
Fungi | Effective antifungal properties |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that thiazole derivatives can inhibit the proliferation of various cancer cell lines through different mechanisms.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thiazole ring facilitates binding through hydrogen bonding and coordination with metal ions, enhancing its affinity for enzymes and receptors involved in disease processes .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : This can be achieved via cyclization reactions involving appropriate precursors.
- Introduction of Hydroxyl Group : The alcohol functionality is introduced through reduction or substitution reactions.
- Formation of Hydrochloride Salt : The final step involves reacting with hydrochloric acid to form the hydrochloride salt.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Properties
In a separate investigation focused on anticancer activity, this compound demonstrated significant cytotoxic effects on various cancer cell lines. The study highlighted its ability to induce apoptosis and disrupt microtubule dynamics, positioning it as a candidate for further development in cancer therapeutics .
Properties
Molecular Formula |
C5H8ClNOS |
---|---|
Molecular Weight |
165.64 g/mol |
IUPAC Name |
(1S)-1-(1,3-thiazol-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H7NOS.ClH/c1-4(7)5-2-8-3-6-5;/h2-4,7H,1H3;1H/t4-;/m0./s1 |
InChI Key |
BDZQIMSVLIOTRQ-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=CSC=N1)O.Cl |
Canonical SMILES |
CC(C1=CSC=N1)O.Cl |
Origin of Product |
United States |
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